4-Desoxy-4-Fluor-D-Glucose

Übersicht

Beschreibung

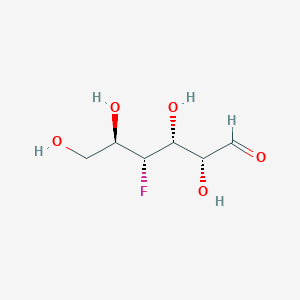

4-Deoxy-4-fluoro-D-glucose, also known as 4-Deoxy-4-fluoro-D-glucose, is a useful research compound. Its molecular formula is C6H11FO5 and its molecular weight is 182.15 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Deoxy-4-fluoro-D-glucose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Deoxy-4-fluoro-D-glucose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Deoxy-4-fluoro-D-glucose including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

4-Deoxy-4-fluoro-D-glucose is utilized in metabolic studies to trace glucose metabolism and uptake in cells. Its structural similarity to glucose allows it to be incorporated into metabolic pathways, providing insights into cellular processes.

- Mechanism of Action : 4-FDG is taken up by cells via glucose transporters (GLUTs) and can be phosphorylated by hexokinase, similar to glucose. However, the fluorine substitution prevents further metabolism, allowing researchers to track its distribution without altering cellular metabolism significantly .

- Case Study : In a study examining the uptake of 4-FDG in various cell lines, researchers demonstrated that it could effectively label metabolically active cells, providing a non-radioactive alternative to traditional glucose analogues like 2-deoxy-2-[^18F]fluoro-D-glucose (FDG). This capability is particularly useful in assessing metabolic changes during disease progression or therapeutic interventions .

Cancer Research

The application of 4-deoxy-4-fluoro-D-glucose in cancer research is particularly noteworthy. Its ability to mimic glucose makes it a valuable tool for studying tumor metabolism.

- Tumor Imaging : Similar to FDG-PET imaging, 4-FDG can be used to visualize tumor metabolism. It accumulates in areas of high glucose uptake, characteristic of many cancer types due to the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production .

- Therapeutic Monitoring : Researchers have employed 4-FDG to monitor the efficacy of anti-cancer therapies. By comparing the uptake of 4-FDG before and after treatment, scientists can assess changes in tumor metabolism and predict therapeutic outcomes .

Bioorthogonal Chemistry

In bioorthogonal chemistry, 4-deoxy-4-fluoro-D-glucose serves as a metabolic chemical reporter (MCR) that labels glycosylation sites on proteins without interfering with endogenous pathways.

- Selective Labeling : Studies have shown that 4-FDG can selectively label O-linked glycoproteins in mammalian cells. This selectivity allows for detailed mapping of glycosylation patterns, which are crucial for understanding various biological processes and disease states .

- Application Example : In a recent experiment, researchers treated mammalian cells with 4-FDG and analyzed the labeled proteins using mass spectrometry. The results revealed specific glycosylation modifications that could be linked to cellular signaling pathways involved in cancer progression .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Metabolic Studies | Tracing glucose metabolism in cells | Effective labeling of metabolically active cells |

| Cancer Research | Tumor imaging and monitoring therapeutic efficacy | Accumulation in tumors; predictive of treatment outcomes |

| Bioorthogonal Chemistry | Selective labeling of glycoproteins without disrupting endogenous pathways | Detailed mapping of glycosylation patterns |

Wirkmechanismus

Target of Action

4-Deoxy-4-fluoro-D-glucose, also known as D-Glucose, 4-deoxy-4-fluoro-, is a fluorinated derivative of glucose . Its primary targets are the glucose transporters (GLUT) and hexokinase, which are key players in glucose metabolism . These targets play a crucial role in the uptake and phosphorylation of glucose, respectively .

Mode of Action

4-Deoxy-4-fluoro-D-glucose is taken up by cells via the GLUT transporters, similar to glucose . Once inside the cell, it is phosphorylated by hexokinase . The fluorination at the 4th position of the glucose molecule effectively halts the enzymatic degradation by transaldolase and transketolase . This leads to metabolic trapping of the compound inside the cells .

Biochemical Pathways

The compound affects the pentose phosphate pathway (PPP), a branch of carbohydrate metabolism that shares several common intermediates with glycolysis . The fluorinated glucose derivative is trapped in the cells after phosphorylation, affecting the normal flow of the PPP .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Deoxy-4-fluoro-D-glucose are similar to those of glucose . After intravenous administration, it is rapidly distributed to all organs of the body . Optimal imaging is generally achieved between 30 to 40 minutes after administration . The compound is excreted via the kidneys .

Result of Action

The phosphorylation of 4-Deoxy-4-fluoro-D-glucose prevents the glucose from being released, leading to its accumulation in cells . This accumulation can be visualized using positron emission tomography (PET), making the compound a useful tool for imaging studies .

Action Environment

The action of 4-Deoxy-4-fluoro-D-glucose can be influenced by various environmental factors. For instance, the uptake of the compound by cells can be affected by the osmotic pressure and ionic strength of the solution in which it is administered . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

Biochemische Analyse

Biochemical Properties

4-Deoxy-4-fluoro-D-glucose is involved in biochemical reactions similar to those of glucose . It interacts with various enzymes and proteins, including glucose phosphate isomerase and phosphofructokinase . These interactions are crucial for its role in metabolic processes .

Cellular Effects

The effects of 4-Deoxy-4-fluoro-D-glucose on cells are complex and multifaceted. It has been shown to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the outer membrane fraction of cells, leading to the formation of a radiolabeled peptidoglycan-associated protein .

Molecular Mechanism

The molecular mechanism of 4-Deoxy-4-fluoro-D-glucose involves its interactions at the molecular level. It binds with biomolecules and can influence enzyme activity and gene expression . For instance, it has been shown to be taken up by GLUT-1 glucose transporter and phosphorylated by hexokinase .

Temporal Effects in Laboratory Settings

Over time, the effects of 4-Deoxy-4-fluoro-D-glucose can change in laboratory settings. This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary over time .

Dosage Effects in Animal Models

The effects of 4-Deoxy-4-fluoro-D-glucose can vary with different dosages in animal models . While specific studies on this compound are limited, research on similar compounds like 2-Deoxy-2-fluoro-D-glucose (FDG) has shown that the uptake of these compounds can be influenced by factors such as blood glucose levels .

Metabolic Pathways

4-Deoxy-4-fluoro-D-glucose is involved in metabolic pathways similar to those of glucose . It interacts with enzymes such as glucose phosphate isomerase and phosphofructokinase, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 4-Deoxy-4-fluoro-D-glucose within cells and tissues involve various transporters and binding proteins . For instance, it is taken up by the GLUT-1 glucose transporter . The compound’s localization or accumulation can be influenced by these interactions .

Subcellular Localization

While specific studies on this compound are limited, research on similar compounds like FDG has shown that these compounds can be localized in various subcellular compartments .

Biologische Aktivität

4-Deoxy-4-fluoro-D-glucose (4-FDG) is a fluorinated analog of glucose that has garnered attention in biochemical research due to its unique properties and potential applications in various fields, including metabolic studies and molecular imaging. This article provides a comprehensive overview of the biological activity of 4-deoxy-4-fluoro-D-glucose, focusing on its enzymatic interactions, metabolic pathways, and implications in health and disease.

Chemical Structure and Properties

4-Deoxy-4-fluoro-D-glucose is characterized by the substitution of a fluorine atom at the C-4 position of the glucose molecule. This modification alters the compound's reactivity and interactions with biological systems. The presence of fluorine significantly impacts hydrogen bonding and electronic properties, which can influence enzyme-substrate interactions and metabolic pathways.

Glycosyltransferases

Research has shown that 4-deoxy-4-fluoro-D-glucose can act as a substrate for various glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor substrates. For instance, studies indicate that 4-FDG can participate in glycosylation reactions, albeit with different efficiencies compared to natural substrates like D-glucose. The kinetic parameters for these reactions suggest that while 4-FDG is a viable substrate, its incorporation into glycan structures may be less favorable than that of glucose .

Metabolic Pathways

The metabolic fate of 4-deoxy-4-fluoro-D-glucose has been investigated in several studies. It is primarily phosphorylated by hexokinase, similar to D-glucose, leading to its incorporation into glycolytic pathways. However, due to the fluorine substitution, subsequent enzymatic reactions are affected. For example, 4-FDG is known to be trapped within cells after phosphorylation because it cannot be further metabolized by phosphoglucose isomerase, leading to accumulation and making it useful as a radiotracer in positron emission tomography (PET) imaging .

Imaging and Diagnostics

One of the most significant applications of 4-deoxy-4-fluoro-D-glucose is in medical imaging. Its ability to mimic glucose allows for the visualization of metabolic activity in tissues using PET scans. The Warburg effect, where cancer cells exhibit increased glycolysis even in the presence of oxygen, makes 4-FDG particularly valuable for detecting tumors. The compound’s uptake correlates with cellular metabolism, providing insights into tumor biology and treatment efficacy .

Case Studies

- Cancer Detection : A study demonstrated the efficacy of 18F-labeled FDG (a related compound) in identifying esophageal squamous cell carcinoma through enhanced uptake in malignant tissues compared to normal tissues . This highlights the potential of fluorinated glucose analogs in oncological diagnostics.

- Metabolic Disorders : Research has also explored the use of 4-FDG in understanding metabolic disorders such as diabetes. By tracing its incorporation into metabolic pathways, scientists can gain insights into insulin sensitivity and other metabolic dysfunctions .

Research Findings

Recent studies have focused on the biochemical implications of fluorinated carbohydrates:

- Substrate Specificity : Fluorinated sugars like 4-FDG exhibit altered substrate specificity for various enzymes compared to their non-fluorinated counterparts. This property can be exploited to design selective inhibitors or probes for studying glycan-protein interactions .

- Glycosylation Studies : Investigations into how 4-FDG modifies glycosylation patterns have revealed its potential as a tool for probing glycan structures on proteins, thereby enhancing our understanding of glycoprotein functions .

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-4-fluoro-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEGLMFBNPWYQO-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951816 | |

| Record name | 4-Deoxy-4-fluorohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29218-07-3 | |

| Record name | 4-Deoxy-4-fluoro-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029218073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Deoxy-4-fluorohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.